![molecular formula C17H13ClF3IN2O2S B2752379 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate CAS No. 338966-83-9](/img/structure/B2752379.png)
Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group might be introduced via a reaction with a trifluoromethylating reagent. The sulfanyl group could potentially be introduced via a thiol-ene click reaction. The iodoanilino group might be introduced via a nucleophilic aromatic substitution reaction. The acrylate ester could potentially be formed via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, could confer rigidity to the molecule. The electronegative trifluoromethyl group could create a region of high electron density, which might influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the acrylate ester could potentially undergo hydrolysis to form an alcohol and a carboxylic acid. The pyridine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylate ester and the electronegative trifluoromethyl group could make the compound somewhat polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Polymer Synthesis and Applications
- Polymer Electrolyte Membranes for Fuel Cells: Radiation-induced graft polymerization techniques utilize acrylate derivatives to create polymer electrolyte membranes (PEMs) with significant ion-exchange capacities and ion conductivities, indicating potential applications in fuel cell technologies (Takahashi et al., 2008).
- Hydrophobic Surface Coatings: Fluorinated acrylate emulsions, developed through emulsion polymerization, show extreme low surface energy and excellent hydrophobicity, suggesting their use in creating water-repellent surfaces (Yin et al., 2017).
Organic Synthesis and Catalysis
- Versatile Synthesis of Cyclopropane Esters: Ethyl acrylate derivatives act as precursors in the synthesis of functionalized cyclopropane esters, demonstrating a broad utility in organic synthesis and potential in medicinal chemistry (Lachia et al., 2011).
- Polymerization Catalysts: Research into iron(II) dichloride complexes with iminoethyl-pyridine ligands, related to acrylate chemistry, has led to the discovery of highly active catalysts for ethylene polymerization, offering pathways to efficiently produce polyethylene materials (Cao et al., 2012).
Material Science and Engineering
- Reinforcement of Polymeric Surfaces: The development of fluorinated star polymers and nanogels for coating applications reveals methods to enhance the hydrophobicity of polymeric surfaces, pertinent to advanced materials engineering and protective coatings (Poly et al., 2010).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be a drug, future research might involve testing its biological activity, first in vitro and then in vivo .
Propriétés
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-iodoanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3IN2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(22)4-6-12)27-15-13(18)7-10(8-24-15)17(19,20)21/h3-9,23H,2H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKPBZGBNJOSM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)I)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

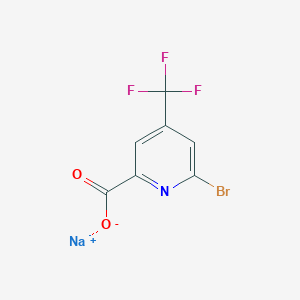
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)

![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
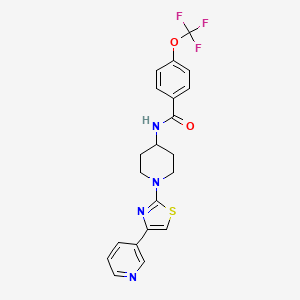
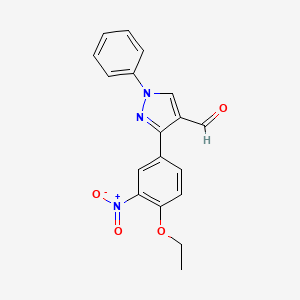
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)
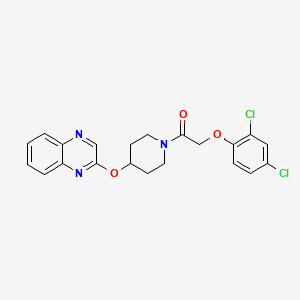
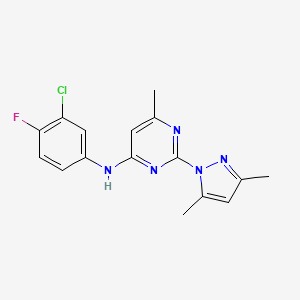

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

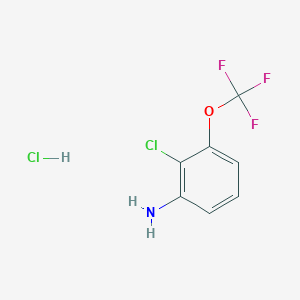
![4,4'-[(4-Chlorophenyl)methylene]dimorpholine](/img/structure/B2752319.png)